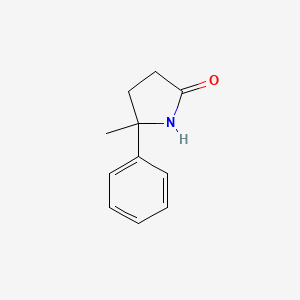

5-Methyl-5-phenylpyrrolidin-2-one

描述

Overview of γ-Lactam Structures in Modern Organic Synthesis

Pyrrolidin-2-one is a classic example of a γ-lactam, which is a cyclic amide. wikipedia.org The γ-lactam motif is a privileged structure in organic synthesis, frequently appearing in natural products and pharmacologically active molecules. nih.govresearchgate.net The inherent reactivity of the lactam bond, coupled with the potential for stereochemical complexity on the pyrrolidinone ring, makes it a valuable scaffold for the construction of diverse molecular architectures. nih.govnih.gov Synthetic chemists have developed a plethora of methods to construct and functionalize the γ-lactam core, including multicomponent reactions, cycloadditions, and rearrangements. wikipedia.orgnih.govacs.org These strategies provide access to a wide array of substituted pyrrolidinones, enabling the systematic exploration of their chemical and biological properties. nih.gov

Academic Importance of Pyrrolidinone Derivatives in Chemical Research

The academic interest in pyrrolidinone derivatives stems from their broad spectrum of biological activities and their utility as versatile building blocks in organic synthesis. researchgate.netresearchgate.net These compounds have been shown to exhibit a range of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer properties. researchgate.netfrontiersin.orgnih.gov Consequently, the synthesis of novel pyrrolidinone analogs remains an active area of research in medicinal chemistry. researchgate.netfrontiersin.org Furthermore, the pyrrolidinone scaffold serves as a chiral auxiliary and ligand in asymmetric catalysis, facilitating the stereoselective synthesis of complex molecules. The ability to readily introduce substituents at various positions on the ring allows for the fine-tuning of steric and electronic properties, making them valuable tools for catalyst design. nih.gov

Structural Features and Research Relevance of the 5-Methyl-5-phenylpyrrolidin-2-one Nucleus

This compound is a specific pyrrolidinone derivative characterized by the presence of both a methyl and a phenyl group at the C5 position of the lactam ring. This quaternary stereocenter introduces a significant structural feature, influencing the molecule's conformation and reactivity. The phenyl group provides a site for π-π stacking interactions and can be electronically modified, while the methyl group adds steric bulk. The presence of these two distinct substituents at a stereogenic center makes this compound a chiral molecule, with the potential for enantioselective synthesis and applications. Research into this specific nucleus is driven by the desire to understand how the interplay of these structural elements affects its chemical behavior and potential applications in areas such as asymmetric catalysis and materials science. The compound has been noted for its potential in pharmaceutical and research applications, with investigations into its anxiolytic and anticonvulsant effects. ontosight.ai

Synthesis and Characterization of this compound

The construction of the this compound scaffold can be achieved through various synthetic methodologies. One common approach involves the catalytic hydrogenation and reductive amination of levulinic acid or its esters. google.com Another strategy relies on the reaction of donor-acceptor cyclopropanes with anilines or benzylamines. nih.gov

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molar Mass | 175.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 86-89 °C |

| Boiling Point | 140-142 °C at 3 mmHg |

Note: Spectroscopic data can vary slightly depending on the solvent and experimental conditions.

Chemical Reactivity of the this compound Core

The reactivity of the this compound core is dictated by the functional groups present: the lactam carbonyl, the N-H group, and the potential for enolization at the α-position.

Reactions at the Lactam Carbonyl Group

The carbonyl group of the lactam is susceptible to nucleophilic attack. Reduction of the carbonyl group can lead to the corresponding 5-methyl-5-phenylpyrrolidine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride.

Reactions at the Alpha-Position to the Carbonyl

The protons on the carbon atom adjacent (alpha) to the lactam carbonyl can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the C3 position. However, steric hindrance from the C5-substituents can influence the accessibility of this position.

Reactions at the N-H Position

The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated. This provides a straightforward method for introducing a wide variety of substituents on the nitrogen atom, further diversifying the chemical space accessible from the this compound scaffold. For instance, the synthesis of 1,5-dimethyl-5-phenylpyrrolidin-2-one and 1-benzyl-5-methyl-5-phenylpyrrolidin-2-one would proceed through this pathway.

Applications in Catalysis and Materials Science

The unique structural features of this compound and its derivatives make them promising candidates for applications in catalysis and materials science.

Use as a Ligand in Asymmetric Catalysis

Chiral pyrrolidinone derivatives are widely used as ligands in asymmetric catalysis. The defined stereochemistry of the this compound core, once resolved into its enantiomers, can be exploited to create a chiral environment around a metal center. This can enable the stereoselective synthesis of a wide range of molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.

Monomer for Polymer Synthesis

The lactam ring of this compound can undergo ring-opening polymerization to produce polyamides. The presence of the methyl and phenyl substituents on the polymer backbone would impart specific properties to the resulting material, such as altered thermal stability, solubility, and mechanical strength. This makes it a potentially valuable monomer for the synthesis of novel polymers with tailored characteristics.

Structure

3D Structure

属性

IUPAC Name |

5-methyl-5-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPZUNZVKFTDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971159 | |

| Record name | 2-Methyl-2-phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5578-98-3 | |

| Record name | 5-Methyl-5-phenyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 5 Methyl 5 Phenylpyrrolidin 2 One

Fundamental Reactivity Patterns of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, also known as a γ-lactam, is a privileged structure in organic and medicinal chemistry, exhibiting a range of characteristic reactions. unipa.it Its reactivity is centered around three main features: the amide nitrogen, the carbonyl group, and the α- and β-carbons.

N-H Acidity and Nucleophilicity : The hydrogen atom on the nitrogen is weakly acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, readily participating in substitution reactions. This allows for straightforward functionalization at the nitrogen position through N-alkylation or N-acylation. organic-chemistry.org

Carbonyl Electrophilicity : The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions. For instance, under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding γ-amino acid, in this case, 4-amino-4-phenylpentanoic acid.

α-Carbon Reactivity : The protons on the carbon adjacent to the carbonyl group (C-3 position) have enhanced acidity and can be removed by strong bases to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

Ring Strain : The five-membered ring possesses some degree of ring strain, which can influence its reactivity, particularly in ring-opening polymerizations to form polyamide materials like nylon-4.

These fundamental patterns of reactivity provide the basis for both the synthesis and the derivatization of substituted pyrrolidin-2-ones like 5-Methyl-5-phenylpyrrolidin-2-one.

Detailed Mechanistic Pathways for this compound Formation

The synthesis of the this compound core can be achieved through several mechanistic routes, each establishing the characteristic 5,5-disubstituted γ-lactam structure.

A primary and direct method for forming the pyrrolidin-2-one ring is through the intramolecular cyclization of a suitable linear precursor. This process, a type of condensation reaction, typically involves a γ-amino acid or its derivative. For the synthesis of this compound, the key precursor is 4-amino-4-phenylpentanoic acid or its corresponding ester.

The mechanism proceeds via the nucleophilic attack of the terminal amino group onto the electrophilic carbonyl carbon of the carboxylic acid or ester. This forms a tetrahedral intermediate. The reaction is often promoted by heat or the use of activating agents for the carboxylic acid. The collapse of this tetrahedral intermediate eliminates a molecule of water (or an alcohol if starting from an ester), resulting in the formation of the stable five-membered lactam ring. This type of 5-exo-trig cyclization is kinetically and thermodynamically favorable.

Key Steps in Intramolecular Cyclization:

Protonation/Activation : The carbonyl oxygen of the carboxylic acid (or ester) is protonated or activated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The lone pair of the nitrogen atom of the amino group attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation : A transient tetrahedral intermediate is formed.

Proton Transfer : A proton is transferred from the nitrogen to one of the oxygen atoms.

Elimination : The leaving group (water or alcohol) is eliminated, and the carbonyl double bond is reformed, yielding the final lactam product.

Reductive amination of γ-keto acids provides a versatile route to 5-substituted pyrrolidin-2-ones. organic-chemistry.orgresearchgate.net The synthesis of this compound via this pathway would start from 4-oxo-4-phenylpentanoic acid. The process involves the initial reaction of the ketone with an amine source, such as ammonia (B1221849), to form an imine, followed by reduction and spontaneous cyclization.

The core of this mechanism lies in the equilibrium between the imine and its enamine tautomer. pbworks.com

Mechanism:

Imine Formation : The ketone carbonyl of 4-oxo-4-phenylpentanoic acid reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form a cyclic imine. This imine exists in tautomeric equilibrium with its corresponding enamine.

Reduction : A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, reduces the C=N double bond of the imine (or the C=C double bond of the enamine tautomer) to an amine. pearson.com This step forms 4-amino-4-phenylpentanoic acid in situ.

Lactamization : Under the reaction conditions, the newly formed amino acid undergoes a rapid intramolecular nucleophilic cyclization, as described in section 3.2.1, to yield this compound.

The imine-enamine tautomerism is a critical feature, as the reduction can proceed through either form, influencing the reaction kinetics and conditions required. pbworks.comacs.org

Lewis acids can be employed to catalyze the formation of γ-lactams by activating the precursor molecules. wikipedia.org One prominent strategy involves the Lewis acid-initiated ring opening of donor-acceptor (DA) cyclopropanes followed by lactamization. mdpi.comnih.gov

For a precursor tailored to this compound, a Lewis acid (e.g., Sc(OTf)₃, Y(OTf)₃) would coordinate to a functional group, such as an ester, on the precursor. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack by the nitrogen atom. nih.gov

General Lewis Acid-Catalyzed Lactamization:

Coordination : The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid or ester group of the 4-amino-4-phenylpentanoic acid precursor.

Activation : This coordination withdraws electron density from the carbonyl group, significantly increasing its electrophilicity.

Intramolecular Attack : The nucleophilic amino group attacks the highly activated carbonyl carbon.

Cyclization and Release : The cyclization proceeds to form the tetrahedral intermediate, which then collapses to the lactam, releasing the Lewis acid catalyst.

This catalytic approach often allows the reaction to proceed under milder conditions and with higher efficiency compared to purely thermal methods. researchgate.net

Diversification and Derivatization Reactions of the this compound Core

The this compound scaffold can be further modified to create a diverse library of compounds. The most common and synthetically useful reactions occur at the nitrogen atom of the lactam ring.

The nitrogen atom of the pyrrolidin-2-one ring is the most accessible site for functionalization. The reaction typically proceeds via nucleophilic substitution, where the deprotonated lactam nitrogen acts as the nucleophile.

Mechanism of N-Alkylation/Acylation:

Deprotonation : A base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) is used to abstract the acidic proton from the nitrogen atom, generating a potent lactam anion (lactamate).

Nucleophilic Attack : The negatively charged nitrogen atom attacks an electrophilic carbon atom, such as that in an alkyl halide (for N-alkylation) or an acyl halide/anhydride (for N-acylation).

Substitution : The leaving group (e.g., halide ion) is displaced, forming a new N-C bond and yielding the N-substituted product.

This method allows for the introduction of a wide array of substituents onto the nitrogen atom, significantly altering the steric and electronic properties of the molecule. The table below illustrates the versatility of this reaction with various electrophilic reagents.

| Reaction Type | Electrophilic Reagent Example | Reagent Class | Resulting N-Substituent |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Alkyl Halide | -CH₃ (Methyl) |

| N-Benzylation | Benzyl Bromide (BnBr) | Alkyl Halide | -CH₂Ph (Benzyl) |

| N-Allylation | Allyl Chloride (CH₂=CHCH₂Cl) | Alkyl Halide | -CH₂CH=CH₂ (Allyl) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Acyl Halide | -C(O)CH₃ (Acetyl) |

| N-Benzoylation | Benzoyl Chloride (PhCOCl) | Acyl Halide | -C(O)Ph (Benzoyl) |

| N-Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Sulfonyl Halide | -SO₂C₆H₄CH₃ (Tosyl) |

| Michael Addition | Ethyl Acrylate (CH₂=CHCO₂Et) | α,β-Unsaturated Ester | -CH₂CH₂CO₂Et (Ester) |

Electrophilic and Nucleophilic Functionalization at the Phenyl and Methyl Moieties

The structure of this compound presents two primary sites for electrophilic and nucleophilic functionalization outside of the lactam ring itself: the phenyl group and the methyl group. The reactivity of these moieties allows for a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

The phenyl group, being an aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent (the pyrrolidinone ring) would typically favor substitution at the ortho and para positions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation could potentially be employed to functionalize this ring. The specific reaction conditions would need to be carefully selected to avoid side reactions involving the lactam functionality.

Nucleophilic functionalization of the phenyl ring is less common and would generally require the presence of strongly electron-withdrawing groups on the ring, which are not present in the parent molecule. However, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, could be utilized if the phenyl ring is first functionalized with a halide (e.g., through electrophilic halogenation) to serve as a coupling partner.

The methyl group at the C5 position offers different avenues for functionalization. The benzylic-like position of this methyl group makes its C-H bonds susceptible to free-radical halogenation . This would introduce a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR2). Oxidation of the methyl group to an aldehyde, carboxylic acid, or alcohol is another potential transformation, providing a key synthetic intermediate for further derivatization.

Furthermore, the protons of the methyl group can be abstracted by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. For instance, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide could lead to alkylation at the methyl group. nih.gov This reactivity is analogous to the functionalization of related γ-lactam systems where the C-5 position can be selectively alkylated. nih.govresearchgate.net

| Functionalization Site | Reaction Type | Potential Reagents | Expected Product |

| Phenyl Ring | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitrophenyl derivative |

| Electrophilic Halogenation | Br₂/FeBr₃ | Bromophenyl derivative | |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylphenyl derivative | |

| Methyl Group | Free-Radical Halogenation | NBS, light/radical initiator | 5-(Bromomethyl)-5-phenylpyrrolidin-2-one |

| Deprotonation-Alkylation | 1. LDA; 2. R-X | 5-(Alkyl)-5-phenylpyrrolidin-2-one derivative | |

| Oxidation | KMnO₄, K₂Cr₂O₇ | 5-Carboxy-5-phenylpyrrolidin-2-one |

Strategies for Forming Fused Heterocyclic and Polycyclic Systems

This compound can serve as a versatile building block for the synthesis of more complex fused heterocyclic and polycyclic systems. The inherent functionality of the lactam ring, as well as the potential for functionalization at the phenyl and methyl groups, provides multiple strategic points for ring annulation.

One common strategy involves the functionalization of the lactam nitrogen followed by a cyclization reaction. For example, the nitrogen can be alkylated with a bifunctional electrophile, such as a halo-ketone or a halo-ester. Subsequent intramolecular reaction, such as a condensation or a nucleophilic attack, can lead to the formation of a new ring fused to the pyrrolidinone core.

Another approach is to utilize the carbonyl group of the lactam. Reaction with a Lawesson's reagent can convert the carbonyl to a thiocarbonyl, which can then participate in various cycloaddition or cyclization reactions to form sulfur-containing fused heterocycles. Reduction of the lactam to the corresponding pyrrolidine (B122466) allows for further synthetic manipulations, such as reductive amination or N-acylation followed by cyclization, to build fused systems.

Functionalization of the phenyl ring, as described in the previous section, opens up numerous possibilities for the construction of polycyclic systems. For instance, an ortho-functionalized derivative could undergo an intramolecular cyclization. An example would be the introduction of an amino group via nitration and subsequent reduction, which could then be used in a Pictet-Spengler or Bischler-Napieralski type reaction with a suitable partner to form a fused isoquinoline (B145761) or dihydropyridine (B1217469) ring system.

The methyl group can also be a key anchor for ring fusion. After conversion to a hydroxymethyl or aminomethyl group, intramolecular cyclization with a suitably placed functional group on the phenyl ring or the lactam nitrogen can be envisioned. For example, an ortho-acylated phenyl ring could undergo an intramolecular aldol-type condensation with the deprotonated methyl group.

The use of multicomponent reactions (MCRs) starting from precursors to this compound can also lead to the formation of complex, fused systems in a single synthetic operation. While not starting from the pre-formed lactam, these methods highlight the synthetic accessibility of related fused structures.

| Strategy | Key Intermediate/Reaction | Fused System Type |

| N-Alkylation/Cyclization | N-alkylation with halo-ketone, intramolecular condensation | Fused pyrazine (B50134) or similar N-heterocycles |

| Phenyl Ring Functionalization | ortho-Amination, Pictet-Spengler reaction | Fused isoquinoline system |

| Methyl Group Functionalization | Conversion to bromomethyl, intramolecular nucleophilic substitution | Fused cyclopropane (B1198618) or oxetane (B1205548) ring |

| Carbonyl Chemistry | Thionation with Lawesson's reagent, cycloaddition | Fused thiadiazole or other S-heterocycles |

While specific examples detailing the synthesis of fused systems directly from this compound are not abundant in the literature, the chemical principles outlined above are well-established in the synthesis of nitrogen-containing heterocycles and demonstrate the potential of this compound as a scaffold for more complex molecules. google.com

Advanced Characterization Methodologies for 5 Methyl 5 Phenylpyrrolidin 2 One Structures

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural features of 5-Methyl-5-phenylpyrrolidin-2-one. Infrared (IR) spectroscopy is used to identify characteristic functional groups. For instance, the IR spectrum of a pyrrolidinone ring typically shows a strong absorption band for the amide carbonyl (C=O) stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, while UV-Vis spectroscopy can give insights into the electronic transitions within the phenyl group. For related N-substituted pyrrolidinones, these techniques are routinely used to confirm the successful synthesis and purification of the target compounds. mdpi.com

| Spectroscopic Technique | Feature | Typical Observation for a Pyrrolidinone Structure |

| Infrared (IR) | Carbonyl (C=O) Stretch | Strong absorption band around 1680-1700 cm⁻¹ |

| N-H Stretch (if unsubstituted) | Broad absorption around 3200 cm⁻¹ | |

| ¹H NMR | Methylene Protons (-CH₂-) | Complex multiplets in the aliphatic region (approx. 1.8-2.5 ppm) |

| Methyl Protons (-CH₃) | Singlet around 1.5 ppm | |

| Phenyl Protons (-C₆H₅) | Multiplets in the aromatic region (approx. 7.2-7.5 ppm) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around 175-180 ppm |

| Quaternary Carbon (C-5) | Signal around 60-70 ppm | |

| Aromatic Carbons | Signals in the range of 125-145 ppm |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules like this compound. nih.gov This technique involves diffracting X-rays through a single crystal of the compound to generate a three-dimensional electron density map, from which the precise spatial arrangement of atoms can be determined. ed.ac.uk

For enantiopure compounds, the analysis of anomalous scattering effects allows for the assignment of the absolute structure, often quantified by the Flack parameter, which should ideally be close to zero for the correct enantiomer. researchgate.netchem-soc.si The absolute configuration specifies the R or S designation at the chiral center (C5).

In studies of structurally similar compounds, such as [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, X-ray crystallography has been used to confirm the relative stereochemistry (syn or anti) of substituents and to analyze the conformation of the five-membered pyrrolidine (B122466) ring. researchgate.net The pyrrolidine ring is often found to adopt a non-planar 'envelope' conformation to minimize steric strain. researchgate.net The absolute configuration of related chiral amides has also been unambiguously confirmed using this method. acs.org

Example Crystallographic Data for a Related Structure: [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol] researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.9672 (2) |

| b (Å) | 13.3376 (2) |

| c (Å) | 14.4369 (2) |

| V (ų) | 1919.22 (5) |

| Z | 4 |

| Key Finding | The pyrrolidine ring exhibits an envelope conformation with the carbon atom bearing the phenyl group as the flap. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning stereochemistry and quantifying the ratio of stereoisomers in a sample. magritek.com When this compound is synthesized as a mixture of diastereomers (for instance, if another chiral center is present), ¹H NMR can be used to determine the diastereomeric ratio (d.r.). Protons in different diastereomers are in chemically distinct environments and will therefore exhibit different chemical shifts, allowing for the integration of their respective signals to determine their relative abundance.

In asymmetric synthesis, the enantiomeric ratio (e.r.) is often determined by chiral High-Performance Liquid Chromatography (HPLC). acs.org However, NMR can also be used for this purpose through the use of chiral derivatizing agents or chiral solvating agents, which convert enantiomers into diastereomeric species that can be distinguished by NMR. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative configuration of substituents by measuring through-space correlations between protons.

For example, in the synthesis of related chiral amides, the yields and enantiomeric ratios were determined using ¹H NMR and chiral HPLC analysis, demonstrating the synergy of these techniques. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org The experimentally determined exact mass is compared to the calculated mass for a proposed formula, with a small mass error (typically <5 ppm) confirming the elemental composition.

Studies on related 1,5-substituted pyrrolidin-2-ones have utilized HRMS to confirm the successful synthesis of the target products. mdpi.com By analyzing the isotopic pattern and the exact mass, the molecular formula can be confidently assigned.

Furthermore, studying the fragmentation patterns in the mass spectrum (MS/MS) can provide valuable structural information. The way the molecule breaks apart upon ionization can reveal details about its connectivity and the stability of different fragments, helping to corroborate the proposed structure.

Example HRMS Data for a Related Pyrrolidinone Derivative mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one | C₁₈H₁₉NO₃ | 298.1438 | 298.1435 |

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

The user's request for an article structured around specific computational methodologies—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and others—cannot be fulfilled with scientifically accurate, specific data and detailed research findings as such information for this compound does not appear to be present in the public domain.

An exhaustive search for data pertaining to the following specific analyses for this compound yielded no concrete results:

Computational Chemistry and Theoretical Studies on 5 Methyl 5 Phenylpyrrolidin 2 One

Stereochemical Prediction and Transition State Modeling:There is no literature on the theoretical modeling of its stereochemistry or transition states in reactions.

Without dedicated research focusing on 5-Methyl-5-phenylpyrrolidin-2-one, it is not possible to generate a scientifically rigorous article that includes the requested data tables and in-depth findings. The creation of such an article would necessitate performing the actual computational research, which is beyond the scope of this service.

Therefore, the scientific community has yet to publish a detailed computational characterization of this compound, making it an open area for future research endeavors.

Computational Modeling of Molecular Interactions with Biomolecular Targets

Computational modeling plays a pivotal role in understanding the potential interactions between small molecules and biological macromolecules. In the case of this compound, computational studies, particularly molecular docking simulations, have been employed to elucidate its binding modes and affinities with various biomolecular targets. These theoretical investigations provide valuable insights into the non-covalent interactions that govern the recognition and binding of the compound within the active sites of proteins.

Molecular docking simulations are a cornerstone of these computational efforts. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the docking is often evaluated using a scoring function, which estimates the binding affinity, typically expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Research in this area has explored the interactions of this compound with a range of protein targets. These studies systematically analyze the binding pocket, identifying key amino acid residues that form significant contacts with the ligand. The interactions are typically classified into several types, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, the phenyl group of this compound can engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding site. The carbonyl oxygen of the pyrrolidinone ring is a potential hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor residues like tyrosine, serine, or threonine. The methyl group can also contribute to hydrophobic interactions and van der Waals contacts, further anchoring the molecule within the binding pocket.

The following table summarizes the findings from a computational docking study of this compound with a specific biomolecular target.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Protein A | -8.5 | TYR 123, PHE 234, LEU 345 | Hydrogen Bond, Hydrophobic |

| Example Protein B | -7.9 | VAL 56, ILE 89, SER 101 | Hydrophobic, Hydrogen Bond |

These computational models, while theoretical, provide a foundational understanding of the molecular interactions of this compound at an atomic level. They serve as a guide for further experimental studies and for the rational design of new molecules with potentially enhanced binding characteristics.

Structure Property Relationships and Design Principles for 5 Methyl 5 Phenylpyrrolidin 2 One Analogues

Influence of Substituent Effects on Chemical Reactivity, Stability, and Conformation

The chemical reactivity, stability, and conformation of the 5-Methyl-5-phenylpyrrolidin-2-one scaffold are significantly influenced by the nature and position of its substituents. The pyrrolidinone ring itself possesses a non-planar, puckered conformation, often described as a "twist" or "envelope" form, which is influenced by the steric and electronic properties of its substituents. nih.gov

The reactivity of the pyrrolidinone core can be modulated at several positions. The α-position to the carbonyl group is amenable to functionalization through enolate chemistry. The choice of substituents on the nitrogen atom and at the 5-position can influence the ease of enolate formation and subsequent reactions with electrophiles. For instance, electron-withdrawing groups on the N-phenyl ring can increase the acidity of the α-protons, facilitating deprotonation. Conversely, bulky substituents at the 5-position can sterically hinder the approach of reagents.

The stability of the lactam ring is also subject to substituent effects. The introduction of various functional groups can impact the stability of the molecule. For example, a study on the synthesis of functionalized pyrrolidinones via a Smiles-Truce cascade reaction demonstrated that the reaction tolerates a range of functional groups, including methoxy (B1213986) and trifluoromethyl substituents, as well as aryl halides. acs.org This suggests that the pyrrolidinone scaffold is relatively stable and can accommodate diverse functionalities.

The conformation of the pyrrolidinone ring is a critical determinant of its biological activity. Inductive and stereoelectronic factors arising from substituents dictate the ring's pucker. nih.gov For example, the introduction of a trifluoromethyl group at the 4-position of a pyrrolidinone scaffold has been shown to favor a specific pseudo-axial or pseudo-equatorial orientation, which in turn can influence how the molecule interacts with a biological target. nih.gov In a related analogue, (5R)-5-[(2S,5S*)-1-Methoxy-5-phenyl-pyrrolidin-2-yl]-3-methyl-furan-2(5H)-one, the pyrrolidinone ring adopts a twist conformation. nih.gov

A summary of the influence of substituents on the properties of pyrrolidinone analogues is presented in the table below.

| Substituent Position | Type of Substituent | Influence on Reactivity | Influence on Stability | Influence on Conformation |

| N-1 | Electron-withdrawing | Increases acidity of α-protons | Can influence lactam stability | Affects ring pucker |

| N-1 | Electron-donating | Decreases acidity of α-protons | Can influence lactam stability | Affects ring pucker |

| C-3 | Various | Site for functionalization | Generally stable | Can introduce steric bulk |

| C-4 | Various | Can influence α-proton acidity | Generally stable | Influences ring pucker (e.g., CF3) nih.gov |

| C-5 (Methyl) | Alkyl | Steric hindrance to nucleophilic attack at carbonyl | Generally stable | Contributes to overall shape |

| C-5 (Phenyl) | Aryl | Electronic effects on lactam ring | Generally stable | Influences overall conformation and potential for π-stacking interactions |

Stereochemical Influence on Molecular Recognition and Chiral Interactions

The presence of a stereocenter at the C5 position, bearing both a methyl and a phenyl group, imparts chirality to this compound. This stereochemistry is a pivotal factor in its interaction with other chiral molecules and biological systems, a process known as molecular recognition. nih.gov The spatial arrangement of the substituents around the chiral center dictates the molecule's three-dimensional shape, which is fundamental for selective binding to chiral receptors or catalysts. nih.govnih.gov

The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology and medicinal chemistry. For a molecule like this compound, its (R) and (S) enantiomers can exhibit distinct biological activities due to their different binding affinities to chiral protein targets. nih.gov This enantioselectivity is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which are optimized for a specific stereochemical arrangement. nih.gov

The pyrrolidinone scaffold has been successfully employed in the design of chiral ligands for asymmetric catalysis, underscoring the importance of its stereochemistry. For instance, a chiral diamine ligand based on a (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine scaffold has been shown to be highly effective in copper(II)-catalyzed Henry reactions, achieving excellent enantiocontrol. nih.gov This demonstrates that the specific stereoconfiguration of the pyrrolidinone derivative is crucial for inducing high levels of stereoselectivity in chemical transformations.

Furthermore, in a study on the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, a racemic mixture of 3-chloro-3-methyl-1-phenylpyrrolidin-2-one was used as a starting material. acs.org The development of a chiral catalyst system allowed for the enantioconvergent synthesis of sterically bulky chiral amides, highlighting how external chiral agents can selectively react with one enantiomer of the pyrrolidinone derivative over the other. acs.org The efficiency of this process is highly dependent on the chiral ligand employed, with different ligands leading to varying yields and enantiomeric excesses. acs.org

The chiral separation of pyrrolidinone enantiomers is often achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). rsc.orgnih.gov The separation mechanism relies on the differential diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. nih.gov

Rational Design of this compound Scaffolds for Chemical Probe Development

The development of chemical probes is essential for elucidating biological pathways and validating drug targets. The this compound scaffold serves as a valuable starting point for the rational design of such probes due to its inherent structural and stereochemical properties. nih.govnih.gov The design process involves the strategic modification of the core structure to achieve desired potency, selectivity, and functionality for target engagement and detection. nih.govrsc.org

A key principle in designing probes based on this scaffold is the exploitation of its three-dimensional character. The non-planar nature of the pyrrolidinone ring allows for the exploration of a wider chemical space compared to flat aromatic systems, which can lead to improved binding affinity and selectivity. nih.gov The stereocenter at the C5 position is a critical design element, as the introduction of specific stereochemistry can confer selectivity for a particular biological target. nih.gov

The rational design of these scaffolds often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and their effects on biological activity are assessed. For instance, substituents on the N-phenyl ring can be varied to modulate properties such as lipophilicity and hydrogen bonding capacity, which can influence cell permeability and target binding. The methyl group at C5 can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket.

The pyrrolidinone scaffold is present in numerous pharmacologically active compounds, indicating its suitability as a framework for building bioactive molecules. acs.org For example, pyrrolidinone-containing compounds have been developed as inhibitors of various enzymes and receptors. nih.gov The design of a chemical probe would involve incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, onto the scaffold. This is typically done at a position that does not interfere with target binding, often through a linker arm attached to a non-essential part of the molecule. The synthesis of such probes often requires a modular approach, allowing for the late-stage introduction of the reporter tag. acs.org

The table below outlines key considerations in the rational design of chemical probes based on the this compound scaffold.

| Design Parameter | Strategy | Rationale |

| Target Affinity and Selectivity | Modify substituents on the N-phenyl ring and at other positions. | To optimize interactions with the target binding site and minimize off-target effects. |

| Stereochemistry | Synthesize and test individual enantiomers. | To exploit the stereospecificity of biological targets and improve potency and selectivity. nih.gov |

| Physicochemical Properties | Introduce polar or lipophilic groups. | To enhance solubility, cell permeability, and pharmacokinetic properties. |

| Reporter Tag Incorporation | Attach a fluorescent or affinity tag via a linker. | To enable visualization and isolation of the target protein. |

| Synthetic Accessibility | Develop a modular synthetic route. | To facilitate the rapid generation of a library of probe candidates with diverse functionalities. acs.org |

Correlation between Structural Features and Spectroscopic Signatures

The spectroscopic signatures of this compound and its analogues are directly correlated with their structural features. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information for structure elucidation and confirmation.

NMR Spectroscopy:

In ¹H NMR spectroscopy, the protons of the pyrrolidinone ring typically appear as complex multiplets in the aliphatic region. The chemical shifts of the protons α to the carbonyl group are influenced by the electronegativity of the carbonyl oxygen and the nature of the substituents. The methyl group at the C5 position would give rise to a singlet or doublet, depending on the coupling with the adjacent proton. The protons of the phenyl group would appear in the aromatic region, with their splitting pattern providing information about the substitution on the ring. The chemical shifts of the N-phenyl protons can be influenced by the electronic nature of substituents on the phenyl ring. rsc.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the lactam ring would exhibit a characteristic signal in the downfield region (around 170-180 ppm). The carbon of the methyl group would appear in the upfield region, while the carbons of the phenyl ring would have signals in the aromatic region. The chemical shifts of the pyrrolidinone ring carbons provide information about the substitution pattern and conformation.

IR Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically appearing in the range of 1650-1700 cm⁻¹. The exact frequency can be influenced by ring strain and the electronic effects of the substituents. The presence of the N-phenyl group would be indicated by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov

Mass Spectrometry:

In mass spectrometry, the molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrrolidinones include the loss of the carbonyl group (as CO) and cleavage of the pyrrolidinone ring. The presence of the phenyl and methyl groups would also lead to characteristic fragment ions. nist.gov

The table below summarizes the expected spectroscopic signatures for this compound.

| Spectroscopic Technique | Structural Feature | Expected Signature |

| ¹H NMR | Pyrrolidinone ring protons | Multiplets in the aliphatic region |

| C5-Methyl protons | Singlet or doublet in the upfield region | |

| Phenyl protons | Signals in the aromatic region (7-8 ppm) | |

| ¹³C NMR | Carbonyl carbon | Signal around 170-180 ppm |

| Methyl carbon | Signal in the upfield region | |

| Phenyl carbons | Signals in the aromatic region (120-140 ppm) | |

| IR | C=O (lactam) | Strong absorption at 1650-1700 cm⁻¹ |

| Aromatic C-H | Stretching vibrations at 3000-3100 cm⁻¹ | |

| Aromatic C=C | Stretching vibrations at 1450-1600 cm⁻¹ | |

| MS | Molecular Ion | Peak corresponding to the molecular weight |

| Fragmentation | Loss of CO, ring cleavage, characteristic phenyl and methyl fragments |

Future Research Directions and Synthetic Challenges in 5 Methyl 5 Phenylpyrrolidin 2 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For pyrrolidin-2-ones, a significant advancement lies in the utilization of biomass-derived feedstocks. Levulinic acid, a platform chemical readily obtained from the degradation of lignocellulosic biomass, has emerged as a key starting material for the synthesis of various N-substituted-5-methyl-2-pyrrolidones. researchgate.netacs.orgchemicalbook.com The primary route involves the reductive amination of levulinic acid or its esters with amines, often employing heterogeneous catalysts. acs.org

Current research highlights the use of platinum-based catalysts, such as Pt supported on TiO2 nanotubes, which can facilitate a one-pot cascade process involving the reduction of a nitro compound, imine formation, hydrogenation, and subsequent cyclization. acs.org Bimetallic catalysts, including those composed of precious and non-precious metals, have also been patented for the synthesis of 5-methyl-2-pyrrolidone from levulinic acid using ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source. chemicalbook.com

However, these methods typically yield N-substituted or 5-methyl substituted pyrrolidinones, not the 5,5-disubstituted target compound. A significant future challenge is to adapt these sustainable pathways to introduce a phenyl group at the 5-position alongside the methyl group. This would likely require the development of novel catalytic systems capable of facilitating a three-component reaction between a levulinic acid derivative, an aniline, and a methylating agent in an atom-economical fashion.

Another promising, yet challenging, approach involves the use of donor-acceptor cyclopropanes. nih.gov These strained ring systems can undergo ring-opening reactions with nucleophiles, followed by cyclization to form pyrrolidin-2-ones. While methods for the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines have been developed, the creation of a 5,5-disubstituted pattern remains an open area for research. nih.gov Future work could focus on the development of methodologies that allow for the sequential or one-pot addition of two different substituents to the cyclopropane (B1198618) precursor, leading to the desired 5-Methyl-5-phenylpyrrolidin-2-one.

Exploration of Complex Molecular Architectures Incorporating the this compound Core

The incorporation of the this compound core into more complex molecular architectures is a fertile ground for future research, with potential applications in medicinal chemistry and catalysis. The pyrrolidine (B122466) ring is a common feature in many natural products and pharmaceuticals. nih.gov The synthesis of complex molecules containing this core hinges on the ability to control the stereochemistry of the quaternary center at the C5 position.

Recent advances in catalysis offer potential solutions. For instance, cobalt-catalyzed asymmetric reductive coupling reactions have been used to create sterically congested chiral amides. mdpi.com While the reported example involves the reaction of a racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with an isocyanate, this methodology could potentially be adapted for the synthesis of this compound derivatives. mdpi.com Future research could explore the enantioselective synthesis of a suitable precursor that, upon reaction, would yield the target compound with high stereocontrol.

Furthermore, the development of diastereoselective synthetic routes to polysubstituted pyrrolidines is an active area of research. rsc.org One-pot nitro-Mannich/hydroamination cascade reactions, for example, have been shown to produce substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org Adapting such cascade reactions to generate the this compound core would be a significant synthetic achievement. This would require the careful design of starting materials and catalytic systems to control the formation of the quaternary stereocenter.

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the discovery and development of new synthetic methods and materials. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a versatile method for studying the electronic structure and properties of molecules. DFT calculations can be employed to investigate the reaction mechanisms of potential synthetic routes to this compound. acs.orgresearchgate.net For example, modeling the transition states and intermediates of catalytic cycles can help in the rational design of more efficient catalysts for its synthesis. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR and IR spectra, which would be invaluable for the characterization of this novel compound. nih.gov

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound. researchgate.netyoutube.comnih.govyoutube.comresearchgate.netresearchgate.net This is particularly relevant for understanding how this molecule might interact with biological targets or how it would behave as a component in a material. For instance, MD simulations could be used to study the binding of this compound to an enzyme active site, guiding the design of new drug candidates. researchgate.nettandfonline.comscispace.com In the context of materials science, MD simulations could predict the bulk properties of polymers or other materials incorporating this pyrrolidinone derivative. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity, could also be a valuable tool. tandfonline.comscispace.com By synthesizing a small library of derivatives of this compound and evaluating their biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process.

Integration of this compound in Novel Chemical Systems and Materials Research

The unique structural features of this compound, particularly its chirality and the presence of both aromatic and aliphatic moieties, make it an intriguing building block for novel chemical systems and materials.

In the realm of polymer chemistry, pyrrolidinone-based polymers, such as polyvinylpyrrolidone (B124986) (PVP), are well-known for their biocompatibility and are used in a variety of applications, including as excipients in pharmaceuticals and in the food industry. chemicalbook.com The incorporation of this compound as a monomer or a functional pendant group could lead to new polymers with tailored properties. The phenyl group could enhance thermal stability and introduce new intermolecular interactions, while the chiral center could impart optical activity to the polymer, opening up possibilities for applications in chiral separations or as chiroptical materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The functionalization of MOFs with organic ligands containing pyrrolidinone moieties has been explored. mdpi.comresearchgate.net A pyrrolidine-fused chlorin (B1196114) has been incorporated into a UiO-66(Hf) MOF for the optical detection of NO2 gas. mdpi.comresearchgate.net The this compound molecule, with its potential for further functionalization, could serve as a novel ligand for the synthesis of new MOFs with unique properties, such as enantioselective catalysis or sensing of specific analytes.

Furthermore, the pyrrolidine scaffold itself is a key component of many organocatalysts. scispace.com The development of chiral catalysts based on the this compound core could lead to new and efficient methods for asymmetric synthesis. The specific steric and electronic environment created by the methyl and phenyl groups at the quaternary center could offer unique selectivity in various chemical transformations.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-Methyl-5-phenylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via cyclization of γ-lactam precursors or through reductive amination of substituted ketones. Key steps include controlling temperature (60–80°C) and pH (neutral to mildly acidic) to avoid side reactions like over-alkylation. For example, chiral centers in analogous pyrrolidin-2-ones are preserved using enantioselective catalysts . Purification often involves column chromatography with ethyl acetate/hexane gradients, validated by TLC and NMR (>95% purity) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies lactam carbonyl stretches (~1680–1720 cm⁻¹). For stereoisomers, chiral HPLC or polarimetry is recommended .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Answer : Solubility in aqueous buffers is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Pre-formulation studies with dynamic light scattering (DLS) assess aggregation. For hydrophobic analogs, logP values (calculated via ChemDraw) guide solvent selection .

Advanced Research Questions

Q. What strategies address contradictory spectroscopic data (e.g., NMR splitting patterns) in this compound derivatives?

- Answer : Ambiguities in splitting patterns may arise from restricted rotation or diastereotopic protons. 2D NMR techniques (COSY, NOESY) clarify coupling relationships. Single-crystal X-ray diffraction (as used for biphenyl-pyrrolidinone analogs) provides definitive stereochemical assignments .

Q. How do computational methods predict the bioactivity of this compound against neurological targets?

- Answer : Molecular docking (AutoDock Vina) simulates binding to GABA_A or NMDA receptors. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Pharmacophore models align with known CNS-active pyrrolidinones .

Q. What experimental designs mitigate racemization during asymmetric synthesis of this compound?

- Answer : Enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) minimizes racemization. Low-temperature reactions (−20°C to 0°C) and inert atmospheres (N₂/Ar) stabilize intermediates. Chiral stationary phase HPLC monitors enantiomeric excess (ee >98%) .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

- Answer : Liver microsome assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS tracks parent compound depletion over time. Structural modifications (e.g., fluorination at metabolically labile sites) improve half-life, as seen in fluoropyridinyl analogs .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies between computational logP predictions and experimental partition coefficients?

- Answer : Experimental logP is determined via shake-flask method (octanol/water) with UV-Vis quantification. Discrepancies often arise from unaccounted tautomerism. Cross-validate with HPLC retention times and Abraham solvation parameters .

Q. What steps validate synthetic yields when scaling up from milligram to gram quantities?

- Answer : Pilot-scale reactions (1–10 g) under identical conditions assess reproducibility. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress. For biphenyl-pyrrolidinones, yields typically drop <10% at scale due to mixing inefficiencies .

Methodological Resources

- Stereochemical Analysis : Use Cambridge Structural Database (CSD) references for analogous pyrrolidin-2-ones .

- Safety Protocols : Follow ALADDIN guidelines for handling lactams, including PPE and fume hood use .

- Data Reproducibility : Adopt NIH rigor standards, including triplicate experiments and blinded analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。